2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Aurora Kinase Inhibitors : Compounds structurally related to 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid, such as Aurora kinase inhibitors, have been synthesized and shown potential in treating cancer by inhibiting Aurora A kinase, which is crucial for cell cycle regulation (ロバート ヘンリー,ジェームズ, 2006).
Corrosion Inhibition : Piperidine derivatives, closely related to the compound , have been evaluated for their corrosion inhibition efficiency on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were employed to understand their adsorption behaviors, showing significant promise in protecting metallic surfaces (S. Kaya et al., 2016).
Platelet Aggregation Inhibition : Research has identified compounds with a trisubstituted beta-amino acid residue and a substituted benzamidine structure as potent and orally active fibrinogen receptor antagonists, demonstrating significant potential for antithrombotic treatment, particularly in acute phases (Y. Hayashi et al., 1998).
Physicochemical and Material Science Research
Fluorinated Radiotracer Development : Studies on (2-fluoroethyl) substituted spirocyclic piperidines aimed at developing a fluorinated radiotracer for imaging σ(1) receptors in the central nervous system. This work highlights the synthesis of compounds with high σ(1) affinity and selectivity, indicating their potential in neuroimaging applications (Eva Grosse Maestrup et al., 2011).
Synthesis of Fluorinated Compounds : Research involving the crossed aldol condensation of 1,1,1-trifluoroacetone for the synthesis of unsaturated trifluoromethyl ketones led to the development of new fluorinated retinoids, showcasing the versatility of fluorinated compounds in synthetic chemistry (D. Mead et al., 1985).
Nano Catalysis : Nano magnetite (Fe3O4) has been employed as an efficient and robust catalyst for the synthesis of compounds involving piperidine, demonstrating the utility of nanomaterials in facilitating organic reactions under ultrasound irradiation, which presents a cleaner, more efficient synthesis method (M. Mokhtary & Mogharab Torabi, 2017).
Mechanism of Action
While the specific mechanism of action for 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid is not mentioned in the search results, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
While the specific safety and hazards for 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid are not mentioned in the search results, it’s important to handle all chemical compounds with care. For example, a similar compound, (1-BOC-Piperidin-4-yl)acetic acid, is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
properties
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c9-5-7-1-3-10(4-2-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMQIZSHOCUILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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